6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole
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Overview
Description
6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C5H2ClN3O2S and a molecular weight of 203.611. It is a solid substance with a melting point between 192 - 193°C1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.Molecular Structure Analysis
The InChI code for 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is 1S/C5H2ClN3O2S/c6-3-4 (9 (10)11)8-1-2-12-5 (8)7-3/h1-2H1. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.Physical And Chemical Properties Analysis
As mentioned earlier, 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a solid substance with a melting point between 192 - 193°C1. Its molecular weight is 203.611.Scientific Research Applications
Ring-ring Interconversions and Pharmacological Potentialities
Studies have explored the ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles, producing compounds with pharmacological potentialities. For instance, a series of 6-(4-chlorophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazoles were reacted with hydrochloric acid, leading to the formation of [1,4]-thiazino[3,4-c][1,2,4]oxadiazol-3-ones, which displayed promising pharmacological potentialities due to their quasi-planar geometry tricyclic system (Billi, Cosimelli, Spinelli, & Leoni, 2000).
Anti-infectious Agents
6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. Certain compounds in this series have demonstrated potent antimicrobial activities against all candida strains, with some exhibiting significant antifungal potential against Candida tropicalis (Juspin, Laget, Terme, Azas, & Vanelle, 2010).
Antitubercular Activity
Imidazo[2,1-b]thiazoles have shown promising antitubercular activity. A study involving the synthesis of new analogues bearing a substituted ring at the 6 position revealed that compounds, especially the 5-nitroso derivative of 6-p-chlorophenylimidazo[2,1-b]thiazole, demonstrated potent antitubercular activity, making them a significant focus in the fight against tuberculosis (Andreani et al., 2001).
Synthesis and Comparative Appraisal Against Tuberculosis
The synthesis and evaluation of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related -oxazoles as backups to antitubercular drugs have been undertaken. These compounds showed comparable minimum inhibitory concentrations (MICs) and favorable microsomal stability, with some proving to be more efficacious in acute Mycobacterium tuberculosis mouse models. They also demonstrated interesting activity against Chagas disease, highlighting their potential as a new class of antitubercular agents ("Thompson et al., 2017").
Ionic Liquid-promoted Synthesis and Antimycobacterial Activity
The use of ionic liquids for the one-pot three-component synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids has been reported. These compounds, particularly those with trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6, showed significant antimycobacterial activity against Mycobacterium tuberculosis without general cellular toxicity. This signifies their potential as therapeutic agents with specific antimycobacterial properties (Ramprasad et al., 2016).
Safety And Hazards
The safety information available indicates that 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole may be harmful if swallowed or inhaled, and may cause skin and eye irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.
Future Directions
I couldn’t find specific information on the future directions of research or applications for 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O2S/c6-3-4(9(10)11)8-1-2-12-5(8)7-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLASBESFPINWKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306657 |
Source
|
Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |
CAS RN |
23576-89-8 |
Source
|
Record name | 23576-89-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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